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molecular formula C8H15N3S B8510800 3-Ethyl-4,5-dihydro-pyrazole-1-carbothioic acid ethylamide

3-Ethyl-4,5-dihydro-pyrazole-1-carbothioic acid ethylamide

Cat. No. B8510800
M. Wt: 185.29 g/mol
InChI Key: FXRHANGSKCSQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422244B2

Procedure details

1.25 g (1 mol equiv.) 3-Ethyl-4,5-dihydro-1H-pyrazole (synthesized as described in WO 2008/034863) and 1.45 ml (1.3 mol equiv.) ethyl isothiocyanate were added to 10 mL ethanol. The reaction mixture was refluxed for 5 hours, silica gel was added and volatiles were removed in vacuo. Purification by flash chromatography on silica gel (Et2O:PA=1:1) afforded 1.54 g (65%) 3-ethyl-4,5-dihydro-pyrazole-1-carbothioic acid ethylamide. 1H NMR (400 MHz, CDCl3) δ 1.18 (t, J=7.5 Hz, 3H), 1.25 (t, J=7.2 Hz, 3H), 2.38 (q, J=7.5 Hz, 2H), 2.83 (t, J=9.9 Hz, 2H), 3.63-3.72 (m, 2H), 4.19 (t, J=9.9 Hz, 2H), 7.06 (br.s., 1H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH2:7][CH2:6][NH:5][N:4]=1)[CH3:2].[CH2:8]([N:10]=[C:11]=[S:12])[CH3:9]>C(O)C>[CH2:8]([NH:10][C:11]([N:5]1[CH2:6][CH2:7][C:3]([CH2:1][CH3:2])=[N:4]1)=[S:12])[CH3:9]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C)C1=NNCC1
Name
Quantity
1.45 mL
Type
reactant
Smiles
C(C)N=C=S
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
silica gel was added
CUSTOM
Type
CUSTOM
Details
volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (Et2O:PA=1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=S)N1N=C(CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 0.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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